Desmethoxy Ranolazine-d5

Beschreibung

BenchChem offers high-quality Desmethoxy Ranolazine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethoxy Ranolazine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

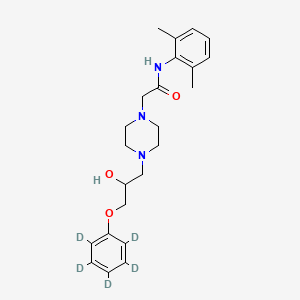

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)/i3D,4D,5D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-GGXSZSEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Metabolites and Labeled Standards in Drug Development

An In-Depth Technical Guide to the Desmethoxy Ranolazine-d5 Reference Standard

Ranolazine is an anti-anginal medication primarily used to treat chronic stable angina pectoris.[1][2] Its mechanism of action involves the inhibition of the late inward sodium current (INa) in cardiac cells, which helps to reduce intracellular sodium and calcium overload, thereby improving myocardial function.[2][3] The development and quality control of such a therapeutic agent require a thorough understanding of its metabolic fate and potential impurities. One such related compound is Desmethoxy Ranolazine, a known impurity or metabolite of Ranolazine.[4]

For researchers and drug development professionals, accurately quantifying these related compounds in biological matrices or in the active pharmaceutical ingredient (API) is critical for pharmacokinetic, safety, and purity assessments. This is where stable isotope-labeled internal standards become indispensable. This guide provides a comprehensive technical overview of Desmethoxy Ranolazine-d5, a deuterated analog designed for use as a reference standard in sensitive analytical assays.

Chemical Identity and Physicochemical Properties

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry assays. Desmethoxy Ranolazine-d5 is chemically identical to Desmethoxy Ranolazine, except that five hydrogen atoms have been replaced with deuterium. This substitution results in a higher mass, allowing it to be distinguished from the non-labeled analyte by a mass spectrometer, while ensuring it behaves almost identically during sample preparation and chromatographic separation.

Table 1: Core Chemical Identifiers and Properties

| Property | Desmethoxy Ranolazine-d5 | Desmethoxy Ranolazine (non-labeled) |

| CAS Number | 1794788-57-0 [5] | 755711-09-2[4][6] |

| Molecular Formula | C₂₃H₂₆D₅N₃O₃[5] | C₂₃H₃₁N₃O₃[4][6] |

| Molecular Weight | 402.54 g/mol [5] | 397.5 g/mol [6] |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide-d5 | N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide[6] |

| Common Synonyms | Ranolazine Desmethoxy Impurity-d5 | Ranolazine Desmethoxy Impurity, Ranolazine Related Compound B[4] |

The Scientific Rationale: Application in Quantitative Bioanalysis

The primary application of Desmethoxy Ranolazine-d5 is as an internal standard (IS) for chromatography-based quantitative assays, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The rationale for using a stable isotope-labeled IS is rooted in its ability to provide the highest possible accuracy and precision.

Causality Behind Experimental Choice: During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analysis, some of the analyte may be lost. Because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences the same degree of loss. By adding a known amount of Desmethoxy Ranolazine-d5 to every sample at the beginning of the workflow, the ratio of the analyte's mass spectrometry signal to the internal standard's signal can be used for quantification. This ratio remains constant regardless of extraction recovery, effectively correcting for sample loss and any variations in mass spectrometer response (ion suppression or enhancement).

Sources

Difference between Ranolazine-d3 and Desmethoxy Ranolazine-d5

Strategic Application in Bioanalysis and Impurity Profiling[1]

Executive Summary

This technical guide delineates the structural, functional, and analytical distinctions between Ranolazine-d3 and Desmethoxy Ranolazine-d5 .[1] While both are deuterated stable isotopes used in LC-MS/MS workflows, they serve fundamentally different targets within the drug development lifecycle.

-

Ranolazine-d3 is the gold-standard Internal Standard (IS) for quantifying the active pharmaceutical ingredient (API), Ranolazine, in pharmacokinetic (PK) studies.[1]

-

Desmethoxy Ranolazine-d5 is a specialized IS designed for the quantification of Ranolazine Related Compound B (Desmethoxy Ranolazine), a critical process impurity and degradation product.[1]

Part 1: Chemical Identity & Structural Divergence

To select the correct internal standard, one must first understand the chemical divergence between the parent molecule and the target analyte.[1]

1.1 The Parent vs. The Impurity

The term "Desmethoxy" indicates the complete removal of the methoxy group (

| Feature | Ranolazine (Parent) | Desmethoxy Ranolazine (Impurity) |

| Chemical Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy )propyl]piperazin-1-yl]acetamide | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(phenoxy )propyl]piperazin-1-yl]acetamide |

| Formula | ||

| Molecular Weight | ~427.5 g/mol | ~397.5 g/mol |

| Regulatory ID | API (Ranexa) | USP Related Compound B |

1.2 Deuteration Logic

The isotopic labeling patterns differ because the structural sites available for labeling change when the methoxy group is removed.[1]

-

Ranolazine-d3: Typically labeled on the terminal methoxy group (

).[1] This provides a +3 Da mass shift. -

Desmethoxy Ranolazine-d5: Since the methoxy group is absent, the deuterium atoms are incorporated elsewhere, typically on the phenoxy ring or the piperazine ring .[1] The +5 Da shift (

) is crucial to prevent isotopic overlap with the natural

Figure 1: Structural relationship between the API, its impurity, and their respective internal standards. Note the distinct deuteration pathways.

Part 2: Mechanistic Applications in Bioanalysis[1]

The choice of internal standard is dictated by the principle of Chemical Equivalence . An IS must mimic the analyte's physicochemical properties (pKa, LogP, solubility) to compensate for matrix effects and recovery losses.

2.1 Why Ranolazine-d3 cannot quantify Desmethoxy Ranolazine

Using Ranolazine-d3 to quantify the Desmethoxy impurity is scientifically flawed for two reasons:

-

Retention Time Shift: The loss of the methoxy group makes Desmethoxy Ranolazine more hydrophobic (different LogP).[1] It will elute at a different time than Ranolazine-d3.[1] If matrix suppression occurs at the impurity's elution time, Ranolazine-d3 (eluting elsewhere) will not compensate for it.[1]

-

Fragmentation Differences: The loss of the methoxy group alters the fragmentation pattern in MS/MS.[1]

2.2 Selection Matrix[1]

| Experimental Goal | Target Analyte | Required Internal Standard | Rationale |

| PK / Bioequivalence | Ranolazine | Ranolazine-d3 | Matches retention time and ionization of API exactly. |

| Impurity Profiling | Desmethoxy Ranolazine | Desmethoxy Ranolazine-d5 | Matches retention time of the impurity; distinct mass shift (+5).[1] |

| Metabolite ID | O-Desmethyl Ranolazine | O-Desmethyl Ranolazine-d3 | Note: This is a different metabolite (phenol) than Desmethoxy.[1] |

Part 3: Experimental Workflow (LC-MS/MS)

This protocol outlines a self-validating Multiple Reaction Monitoring (MRM) method.[1]

3.1 Mass Spectrometry Parameters (ESI+)

The following transitions are theoretical baselines based on standard fragmentation. Always optimize collision energy (CE) on your specific instrument. [1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Scan Mode: MRM.

| Compound | Precursor Ion ( | Product Ion ( | Mass Shift |

| Ranolazine | 428.2 | 279.2 | - |

| Ranolazine-d3 | 431.2 | 282.2 | +3 |

| Desmethoxy Ran | 398.2 | 249.2 | - |

| Desmethoxy Ran-d5 | 403.2 | 254.2 | +5 |

Note: The product ion 279.2 for Ranolazine corresponds to the cleavage of the piperazine ring.[1] For Desmethoxy Ranolazine, the equivalent fragment (lacking methoxy) shifts to ~249.2.[1]

3.2 Protocol: Cross-Signal Contribution (CSC) Test

Before running samples, you must validate that your standards are not interfering with each other.[1]

-

Prepare Individual Solutions:

-

Injection & Analysis:

-

Inject Solution A. Monitor the Ranolazine (428) channel. Result: Should be < 5% of LLOQ response (checks for isotopic impurity).

-

Inject Solution C. Monitor the Ranolazine-d3 (431) channel.[1] Result: Should be negligible (checks for natural isotope contribution).

-

Figure 2: Decision workflow for selecting the appropriate internal standard based on assay requirements.

Part 4: Synthesis & Stability Considerations

4.1 Deuterium Exchange Risk[1]

-

Ranolazine-d3: If the label is on the methoxy group (

), it is generally chemically stable.[1] However, avoid highly acidic conditions at high temperatures, which could theoretically facilitate ether cleavage (though rare in bioanalysis). -

Desmethoxy Ranolazine-d5: Ring-deuterated compounds are extremely stable and resistant to back-exchange in aqueous mobile phases.[1]

4.2 Storage

-

Store both standards at -20°C in powder form.

-

Once dissolved in methanol/DMSO, stability is typically validated for 1 month at 4°C.[1]

-

Caution: Desmethoxy Ranolazine is an impurity; ensure your "standard" is of high certified purity (>98%) to function effectively as a reference material.

Part 5: Regulatory Context (FDA/EMA)[1]

According to FDA Bioanalytical Method Validation Guidance (2018) :

"The internal standard should be selected to track the analyte during sample preparation and analysis...[1] A stable isotope-labeled IS is recommended."

-

For ANDA filings (Generics): You must quantify the API using Ranolazine-d3.[1]

-

For Stability Indicating Assays: You must track "Related Compound B" (Desmethoxy).[1] If you are quantifying this impurity (e.g., ensuring it is <0.15%), using Desmethoxy Ranolazine-d5 provides the highest accuracy, preventing regulatory queries regarding matrix effects on the impurity peak.[1]

References

-

U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link][1]

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 56959, Ranolazine.[1][3] Retrieved from [Link][1][2]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13560751, Desmethoxy Ranolazine.[1] Retrieved from [Link][1][2]

-

European Pharmacopoeia (Ph.[1][4] Eur.). Ranolazine Monograph: Related Substances.[1][3][4][5][6] (Standard reference for Impurity B identification).

Sources

- 1. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desmethoxy Ranolazine | C23H31N3O3 | CID 13560751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ranolazine - Wikipedia [en.wikipedia.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Desmethoxy Ranolazine-d5 and Native Analyte via LC-MS/MS

Abstract

This application note details a robust method for the quantification of Desmethoxy Ranolazine (also known as Ranolazine Impurity C) in biological matrices, utilizing Desmethoxy Ranolazine-d5 as a stable isotope-labeled internal standard (SIL-IS).

While Ranolazine (anti-anginal) is the parent drug, accurate monitoring of its impurities and metabolites is critical for pharmacokinetic (PK) profiling and toxicological safety (CMC). This guide addresses the specific challenge of distinguishing Desmethoxy Ranolazine (C₂₃H₃₁N₃O₃) from its structural analogs using optimized Multiple Reaction Monitoring (MRM) transitions, ensuring compliance with FDA Bioanalytical Method Validation guidelines.

Part 1: Analyte Physicochemistry & MS/MS Theory

The Challenge of Structural Similarity

Desmethoxy Ranolazine differs from the parent Ranolazine by the absence of a methoxy group on the phenoxy tail. This modification alters the lipophilicity and fragmentation pattern slightly, but the "head" group (dimethylphenyl-acetamide-piperazine) remains identical.

-

Ranolazine: N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide[1]

-

Desmethoxy Ranolazine: N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-phenoxypropyl]piperazin-1-yl]acetamide[2]

Critical Insight: Because the "head" group is conserved, the primary fragment ion (m/z 279.2) is shared between the parent and the desmethoxy impurity. Chromatographic separation is therefore non-negotiable to prevent ion suppression or crosstalk, although MRM specificity helps.

Fragmentation Logic & Transition Selection

To design the MRM, we analyze the bond cleavage sites. The collision-induced dissociation (CID) typically cleaves the C-N bond between the piperazine ring and the hydroxypropyl chain.

-

Precursor Ion (Q1):

-

Desmethoxy Ranolazine (

): Protonated -

Desmethoxy Ranolazine-d5 (

): Protonated

-

-

Product Ions (Q3):

-

Quantifier (Primary): Cleavage yields the dimethylphenyl-acetamide-piperazine moiety.

-

Native: m/z 279.2

-

IS (d5): m/z 284.2 (Retains the d5 label).

-

-

Qualifier (Secondary): Secondary fragmentation of the piperazine ring or loss of the phenyl tail.

-

Fragmentation Pathway Diagram

The following diagram illustrates the logical cleavage points utilized for MRM selection.

Caption: Fragmentation pathway showing the conservation of the 'Head' moiety in both native and d5-labeled analytes during CID.

Part 2: MRM Transition Optimization Table

The following transitions are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-S).

| Analyte | Polarity | Precursor (Q1) | Product (Q3) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| Desmethoxy Ranolazine | ESI+ | 398.2 | 279.2 | 50 | 35 | 25 | Quantifier |

| Desmethoxy Ranolazine | ESI+ | 398.2 | 122.1 | 50 | 35 | 40 | Qualifier |

| Desmethoxy Ranolazine-d5 | ESI+ | 403.2 | 284.2 | 50 | 35 | 25 | IS Quantifier |

*Note: Cone Voltage and CE are instrument-dependent. Values listed are typical starting points for optimization.

Part 3: Experimental Protocol

Reagents & Materials

-

Standards: Desmethoxy Ranolazine (Impurity C) and Desmethoxy Ranolazine-d5 (Toronto Research Chemicals or equivalent).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).[3]

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

We utilize a "Crash & Shoot" methodology for high throughput, relying on the specificity of the MRM and the d5-IS to compensate for matrix effects.

-

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate or centrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL Desmethoxy Ranolazine-d5 in 50:50 MeOH:Water).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a fresh plate/vial.

-

Dilution: Add 100 µL of Water (0.1% Formic Acid) to match the initial mobile phase conditions (reduces solvent effects/peak broadening).

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[3]

-

Column Temp: 40°C.

-

Injection Vol: 2-5 µL.

Gradient Table:

| Time (min) | %B | Description |

|---|---|---|

| 0.00 | 10 | Initial hold for loading |

| 0.50 | 10 | Begin elution |

| 3.00 | 90 | Ramp to elute analyte |

| 3.50 | 90 | Wash column |

| 3.60 | 10 | Return to initial |

| 5.00 | 10 | Re-equilibration |

Part 4: Workflow Visualization

The following diagram outlines the logical flow of the bioanalytical method, from sample intake to data integrity checks.

Caption: Step-by-step bioanalytical workflow ensuring internal standard equilibration before extraction.

Part 5: Validation & Troubleshooting (Trustworthiness)

Linearity & Range

-

Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Curve Fitting: Linear regression with 1/x² weighting. The d5-IS should normalize the response, yielding r² > 0.99.

Specificity Check (Crucial)

Because Desmethoxy Ranolazine is an impurity, you must inject a high concentration of Parent Ranolazine (10 µg/mL) to ensure it does not contribute a signal to the Desmethoxy channel (398.2 -> 279.2).

-

Risk: In-source fragmentation of Ranolazine (loss of methoxy) could mimic Desmethoxy Ranolazine.

-

Solution: Chromatographic separation.[1][3][4] Ranolazine typically elutes slightly later than Desmethoxy Ranolazine on a C18 column due to the extra methoxy group increasing lipophilicity. Ensure baseline resolution (

).

Troubleshooting Matrix Effects

If the IS response varies >20% between samples:

-

Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) plate to remove phospholipids.

-

Verify the d5-label stability. Ensure no deuterium exchange occurs in the acidic mobile phase (unlikely for aromatic deuteration, but possible if labeled on labile sites).

References

-

US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 13560751, Desmethoxy Ranolazine. Retrieved from [Link]

- Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics, 45(5), 469–491.

- Toronto Research Chemicals. (2023). Desmethoxy Ranolazine-d5 Product Data Sheet.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Desmethoxy Ranolazine | C23H31N3O3 | CID 13560751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

Application Note: Robust and High-Throughput Bioanalytical Sample Preparation of Ranolazine from Human Plasma using Solid Phase Extraction (SPE) with Desmethoxy Ranolazine-d5 as an Internal Standard

Abstract

This application note presents a detailed and validated Solid Phase Extraction (SPE) protocol for the efficient extraction of Ranolazine from human plasma. The method employs Desmethoxy Ranolazine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision in quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and high-throughput solution for pharmacokinetic and bioequivalence studies. We delve into the rationale behind each step, from sorbent selection to elution optimization, providing a comprehensive guide grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative for Clean Sample Preparation

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina pectoris.[1][2][3] Accurate quantification of Ranolazine in biological matrices, such as human plasma, is paramount for pharmacokinetic profiling, dose-response assessments, and bioequivalence studies. However, the inherent complexity of plasma, with its abundance of proteins, lipids, and other endogenous components, presents a significant analytical challenge. These matrix components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, ultimately compromising the accuracy and reliability of the results.[4][5][6]

Solid Phase Extraction (SPE) is a powerful and selective sample preparation technique that addresses these challenges by isolating analytes of interest from complex sample matrices.[4][7][8][9][10][11] Compared to simpler methods like protein precipitation or liquid-liquid extraction, SPE offers superior cleanup, leading to cleaner extracts, reduced matrix effects, and improved assay sensitivity and robustness.[4]

This application note provides a comprehensive protocol for the SPE of Ranolazine from human plasma, utilizing Desmethoxy Ranolazine-d5 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for analytical variability.[12][13]

Foundational Principles: Why this Method Works

The Role of Solid Phase Extraction

SPE operates on the principles of chromatography, where compounds are separated based on their differential affinity for a solid stationary phase and a liquid mobile phase.[7][8] The process involves four key steps:

-

Conditioning: The sorbent is prepared for sample interaction by wetting it with an appropriate solvent.

-

Loading: The pre-treated sample is passed through the sorbent, where the analyte of interest is retained.

-

Washing: Interfering compounds are selectively removed from the sorbent using a wash solvent.

-

Elution: The purified analyte is recovered from the sorbent using an elution solvent.

The choice of sorbent and solvents is critical for the success of the SPE method and is dictated by the physicochemical properties of the analyte.

Ranolazine: Physicochemical Properties

Ranolazine is a piperazine derivative with a molecular weight of 427.54 g/mol .[14] It is a white to off-white solid with solubility in methanol and is very slightly soluble in water.[15] Its LogP value of approximately 2.7 indicates a moderate degree of lipophilicity.[14][16] These properties suggest that a reversed-phase SPE sorbent, which retains compounds based on hydrophobic interactions, would be a suitable choice for Ranolazine extraction.

Desmethoxy Ranolazine-d5: The Ideal Internal Standard

An internal standard (IS) is a compound of known concentration added to a sample to correct for variations during sample processing and analysis.[12] A stable isotope-labeled internal standard (SIL-IS), such as Desmethoxy Ranolazine-d5, is considered the most effective type of IS for LC-MS analysis.[12][13] Desmethoxy Ranolazine is a major metabolite of Ranolazine, and the deuterated version (d5) has a slightly higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

Key advantages of using Desmethoxy Ranolazine-d5:

-

Similar Physicochemical Properties: It behaves nearly identically to Ranolazine during extraction, chromatography, and ionization, ensuring accurate correction for any losses or matrix effects.

-

Co-elution: It elutes at the same retention time as Ranolazine, providing the most accurate compensation for matrix effects at the point of elution.

-

Minimal Cross-talk: The mass difference prevents interference between the analyte and the internal standard signals.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid phase extraction of Ranolazine from human plasma.

Materials and Reagents

| Material/Reagent | Supplier/Grade |

| Ranolazine Reference Standard | USP or equivalent |

| Desmethoxy Ranolazine-d5 | Certified Reference Material |

| Human Plasma (K2EDTA) | Sourced from an accredited biobank |

| Methanol | HPLC or LC-MS grade |

| Acetonitrile | HPLC or LC-MS grade |

| Water | Deionized, 18 MΩ·cm or higher |

| Formic Acid | LC-MS grade |

| Ammonium Hydroxide | ACS grade |

| SPE Cartridges | Reversed-phase polymeric sorbent (e.g., C18, HLB) |

Preparation of Solutions

-

Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ranolazine reference standard in 10 mL of methanol.

-

Desmethoxy Ranolazine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Desmethoxy Ranolazine-d5 in 1 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Ranolazine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Desmethoxy Ranolazine-d5 stock solution in 50:50 (v/v) methanol:water.

-

Sample Pre-treatment Solution: 2% (v/v) Formic Acid in water.

-

Wash Solution: 5% (v/v) Methanol in water.

-

Elution Solution: 5% (v/v) Ammonium Hydroxide in methanol.

SPE Protocol Workflow

The following workflow diagram illustrates the key steps of the solid phase extraction protocol.

Caption: Solid Phase Extraction Workflow for Ranolazine.

Detailed Step-by-Step Protocol

-

Sample Pre-treatment:

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL Desmethoxy Ranolazine-d5 internal standard spiking solution.

-

Add 200 µL of the 2% formic acid pre-treatment solution. The acidic pH ensures that Ranolazine, a basic compound, is protonated and more readily retained on the reversed-phase sorbent.

-

Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on a vacuum manifold.

-

Condition the sorbent by passing 1 mL of methanol through the cartridge. This solvates the stationary phase.

-

Equilibrate the sorbent by passing 1 mL of deionized water through the cartridge. This prepares the sorbent for the aqueous sample. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a low vacuum to slowly draw the sample through the sorbent at a flow rate of approximately 1 mL/min. A slow loading rate enhances the interaction between the analyte and the sorbent, improving retention.

-

-

Washing:

-

Wash the sorbent with 1 mL of the 5% methanol in water wash solution. This step removes weakly bound, hydrophilic interferences without prematurely eluting the analyte.

-

-

Elution:

-

Dry the sorbent by applying a high vacuum for 2-3 minutes. This removes any remaining aqueous wash solution.

-

Place collection tubes in the manifold.

-

Elute Ranolazine and the internal standard by passing two 500 µL aliquots of the 5% ammonium hydroxide in methanol elution solution through the cartridge. The basic modifier in the elution solvent neutralizes the charge on Ranolazine, reducing its affinity for the sorbent and facilitating its elution.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial LC mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Method Validation and Performance Characteristics

A robust bioanalytical method requires thorough validation to ensure its reliability. The following parameters should be assessed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[17][18][19][20][21]

Key Validation Parameters

| Parameter | Acceptance Criteria | Rationale |

| Recovery | Consistent, precise, and reproducible | Measures the efficiency of the extraction process. |

| Matrix Effect | CV ≤ 15% | Assesses the impact of co-eluting matrix components on analyte ionization. |

| Process Efficiency | Consistent and reproducible | The overall efficiency of the analytical method, combining recovery and matrix effects. |

| Linearity | r² ≥ 0.99 | Demonstrates the relationship between analyte concentration and instrument response. |

| Accuracy & Precision | Within ±15% (±20% for LLOQ) | Ensures the method provides accurate and reproducible results. |

| Stability | Within ±15% of nominal concentration | Confirms the stability of the analyte under various storage and processing conditions. |

Example Performance Data

The following table presents typical performance data for the described SPE method.

| Parameter | Ranolazine | Desmethoxy Ranolazine-d5 |

| Extraction Recovery (%) | 92.5 ± 4.1 | 94.2 ± 3.8 |

| Matrix Factor | 0.98 ± 0.05 | 0.99 ± 0.04 |

| Process Efficiency (%) | 90.7 ± 4.5 | 93.3 ± 4.1 |

| Linear Range (ng/mL) | 1 - 5000 | N/A |

| LLOQ (ng/mL) | 1 | N/A |

| Intra-day Precision (%CV) | < 5% | N/A |

| Inter-day Precision (%CV) | < 7% | N/A |

| Accuracy (% Bias) | -3.2% to 4.5% | N/A |

Troubleshooting and Best Practices

-

Low Recovery:

-

Ensure the sorbent is not drying out before sample loading.

-

Optimize the pH of the loading and elution solutions.

-

Check for breakthrough of the analyte during the loading and washing steps.

-

-

High Matrix Effects:

-

Optimize the wash step by increasing the organic content or trying a different wash solvent.

-

Consider a different SPE sorbent with a different selectivity.

-

-

Poor Precision:

-

Ensure consistent timing and vacuum application across all samples.

-

Use an automated SPE system for improved reproducibility.

-

Conclusion

The Solid Phase Extraction method detailed in this application note provides a robust, selective, and high-throughput approach for the quantification of Ranolazine in human plasma. The use of Desmethoxy Ranolazine-d5 as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, meeting the stringent requirements of regulated bioanalysis. This protocol serves as a valuable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating reliable data generation for critical decision-making in drug development.

References

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Organomation. What is Solid Phase Extraction (SPE)?. [Link]

-

PharmaCompass. Ranolazine | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. Ranexa - accessdata.fda.gov. [Link]

-

Amerigo Scientific. (2020). Power of Solid Phase Extraction: Understanding the Principles of SPE. [Link]

-

Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

-

Therapeutic Goods Administration (TGA). (2018). Attachment: Product Information: Ranolazine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 56959, Ranolazine. [Link]

-

S. N. Meyyanathan, B. Suresh. (2008). Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay. Journal of Chromatographic Science, 46(8), 697–700. [Link]

-

Bhaumik, U., et al. (2008). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1404-10. [Link]

-

Waters Blog. (2023). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

-

Analytical Chemistry. (2018). Numerical Modeling of Solid-Phase Microextraction: Binding Matrix Effect on Equilibrium Time. [Link]

-

Phenomenex. Sample Prep Tech Tip: What is the Matrix Effect. [Link]

-

PubMed. (2013). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. [Link]

-

Impactfactor. (2024). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. [Link]

-

Royal Society of Chemistry. (2021). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. [Link]

-

Hawach Scientific. Concept and Basic Principles of Solid Phase Extraction. [Link]

-

Raykol Group (XiaMen) Corp., Ltd. The Principle and Classification of Solid Phase Extraction. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13560751, Desmethoxy Ranolazine. [Link]

-

PubMed. (2008). Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay. [Link]

-

ResearchGate. Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. [Link]

-

PubMed. (2013). Enantioselective analysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid-liquid microextraction and LC-MS/MS. [Link]

- Google Patents.

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

-

Quick Company. "Process For Preparing Ranolazine". [Link]

-

Quick Company. “Improved Process For The Total Synthesis Of Ranolazine”. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. "Process For Preparing Ranolazine" [quickcompany.in]

- 3. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]

- 4. waters.com [waters.com]

- 5. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]

- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]

- 7. organomation.com [organomation.com]

- 8. Power of Solid Phase Extraction: Understanding the Principles of SPE - Amerigo Scientific [amerigoscientific.com]

- 9. specartridge.com [specartridge.com]

- 10. The Principle and Classification of Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]

- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. scispace.com [scispace.com]

- 14. Ranolazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. labs.iqvia.com [labs.iqvia.com]

- 18. moh.gov.bw [moh.gov.bw]

- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 21. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

Application Note: Advanced Sample Preparation Strategies for Ranolazine Analysis in Human Plasma

Executive Summary & Scientific Context

Ranolazine is a piperazine derivative used as an anti-anginal agent that functions by inhibiting the late sodium current (

The Bioanalytical Challenge: Ranolazine presents specific challenges in sample preparation:

-

Polarity & Basicity: It is a weak base (pKa ~7.2 and 2.1), requiring careful pH control during extraction to ensure uncharged species for Liquid-Liquid Extraction (LLE) or charged species for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

-

Instability Issue: Literature indicates that Ranolazine can be unstable if evaporated to complete dryness during LLE, potentially leading to degradation or adsorption losses.

-

Matrix Effects: Plasma phospholipids can cause significant ion suppression in LC-MS/MS if not adequately removed.

This guide details three distinct protocols—Protein Precipitation (PP) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —allowing researchers to select the optimal balance between throughput, sensitivity, and matrix cleanliness.

Strategic Method Selection

Choose your protocol based on the sensitivity requirements and available instrumentation.

| Feature | Protocol A: Protein Precipitation (PP) | Protocol B: Liquid-Liquid Extraction (LLE) | Protocol C: Solid Phase Extraction (SPE) |

| Primary Utility | High-throughput screening; Clinical TDM | High sensitivity PK studies | Ultra-trace analysis; Complex matrices |

| Cleanliness | Low (Phospholipids remain) | High (Removes salts/proteins) | Very High (Removes lipids & salts) |

| Recovery | > 90% | ~80-95% | > 85% |

| Cost/Sample | Low | Medium | High |

| Throughput | Very High | Medium | Medium-Low |

| Critical Note | High matrix effect risk in MS | Do not evaporate to dryness | Requires pH optimization |

Reagents and Equipment

-

Standards: Ranolazine Dihydrochloride (Reference Standard); Tramadol or Ranolazine-d3 (Internal Standard).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Dichloromethane (DCM).

-

Buffers: Ammonium Acetate, Formic Acid, Ammonia Solution (25%).

-

SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Bond Elut Certify), 30 mg/1 cc.

-

Equipment: N2 Evaporator, Centrifuge (refrigerated), Vortex mixer.

Experimental Protocols

Protocol A: High-Throughput Protein Precipitation (PP)

Best for: Rapid clinical analysis where LLOQ requirements are moderate (>10 ng/mL).

Mechanism: Organic solvent denatures plasma proteins, causing them to precipitate while Ranolazine remains in the supernatant.

-

Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (e.g., Tramadol 500 ng/mL). Vortex gently.

-

Precipitation: Add 300 µL of ice-cold Methanol (1:3 ratio).

-

Note: Methanol is preferred over Acetonitrile for Ranolazine to minimize coprecipitation of the drug with proteins.

-

-

Vortex: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with 10mM Ammonium Acetate buffer before injection.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: High sensitivity LC-MS/MS assays requiring salt removal. Note the critical stability warning.

Mechanism: Partitioning of uncharged Ranolazine into an organic solvent. Since Ranolazine is basic, alkaline pH promotes the uncharged state.

-

Alkalization: To 200 µL of plasma, add 20 µL of IS and 50 µL of 0.1 M NaOH (or Ammonium Hydroxide) to adjust pH > 9.0.

-

Extraction Solvent: Add 3 mL of Diethyl Ether:Dichloromethane (60:40 v/v) OR Methyl tert-butyl ether (MTBE).

-

Citation Reference: MTBE is often preferred for cleaner extracts and easier phase separation [3].

-

-

Agitation: Shake/Vortex for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes. Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer.

-

Critical Step - Evaporation: Transfer the organic layer to a clean glass tube. Evaporate under a gentle stream of Nitrogen at 40°C.[2]

-

CRITICAL WARNING: Do NOT evaporate to complete dryness. Stop evaporation when approximately 10-20 µL of solvent remains. Ranolazine has been reported to degrade or adsorb irreversibly upon complete drying [1].

-

-

Reconstitution: Immediately add 200 µL of Mobile Phase (e.g., MeOH:10mM Ammonium Acetate, 60:40). Vortex for 1 minute.

Protocol C: Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange

Best for: Eliminating matrix effects (phospholipids) and achieving maximum robustness.

Mechanism: Uses both hydrophobic retention (C18) and electrostatic retention (Cation Exchange). Ranolazine (Basic) is retained by charge at acidic pH and eluted by neutralizing the charge at basic pH.

-

Pre-treatment: Dilute 200 µL plasma with 200 µL 2% Formic Acid (aq).

-

Why: Acidifies plasma to protonate Ranolazine (ensure it is positively charged).

-

-

Conditioning: Condition MCX cartridge with 1 mL Methanol, then 1 mL Water.

-

Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).

-

Wash 1 (Hydrophobic/Acidic): Wash with 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

-

Wash 2 (Organic): Wash with 1 mL Methanol. (Removes neutral lipids/interferences; Ranolazine remains bound via ionic interaction).

-

Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

-

Why: High pH neutralizes the positive charge on Ranolazine, releasing it from the sorbent.

-

-

Post-Processing: Evaporate eluate under Nitrogen (observe "Do Not Dry" caution or add a keeper solvent like 10 µL DMSO/Ethylene Glycol before drying). Reconstitute in mobile phase.

Visual Workflows (DOT Diagrams)

Workflow 1: Protocol Decision Tree

Caption: Decision tree for selecting the optimal sample preparation method based on sensitivity and matrix requirements.

Workflow 2: LLE & Stability Logic

Caption: Liquid-Liquid Extraction workflow highlighting the critical evaporation endpoint to prevent Ranolazine degradation.

Chromatographic & Mass Spectrometric Conditions

To ensure the sample preparation is compatible with detection, the following conditions are recommended [1, 2]:

-

Column: Zorbax Extend C18 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[3]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min (Split if necessary for MS).

-

MS/MS Transitions (ESI+):

Validation Parameters (Acceptance Criteria)

| Parameter | Acceptance Criteria (FDA/EMA) | Typical Results (LLE Method) |

| Linearity | 10 – 5000 ng/mL | |

| Accuracy | 85-115% (80-120% at LLOQ) | 96.7 – 101.6% |

| Precision (CV) | < 15% (< 20% at LLOQ) | < 3.1% |

| Recovery | Consistent across levels | ~85% |

| Stability (Freeze/Thaw) | ±15% of nominal | Stable (3 cycles) |

| Stability (Processed) | ±15% of nominal | 72h at 4°C |

Troubleshooting Guide

-

Low Recovery in LLE: Check the pH of the plasma before extraction. Ranolazine (pKa ~7.2) must be in a basic environment (pH > 9) to be uncharged and extractable into organic solvents.

-

Variable Peak Areas: If using LLE, ensure you did not dry the sample completely. If drying is unavoidable, add 10 µL of DMSO or ethylene glycol as a "keeper" solvent before evaporation.

-

High Backpressure/Column Clogging: If using Protein Precipitation, ensure centrifugation is sufficient (14,000 rpm). Consider filtering the supernatant (0.22 µm) or switching to SPE.

References

-

Zhao, L., et al. (2008). Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay.[1][5][6][7][8][9] Journal of Chromatographic Science, 46(8), 697–700. Link

-

Chakraborty, U.S., et al. (2008).[6] Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1404-1410. Link

-

Jiang, J., et al. (2012). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46, 16547–16555.[10] Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oldweb.dibru.ac.in [oldweb.dibru.ac.in]

- 9. impactfactor.org [impactfactor.org]

- 10. galaxymineraltransport.com [galaxymineraltransport.com]

Application Note: Simultaneous Quantification of Ranolazine and its Metabolites in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-anginal drug Ranolazine and its major metabolites in human plasma. The method utilizes a stable isotope-labeled internal standard, Ranolazine-d5, to ensure high accuracy and precision, correcting for variability during sample preparation and analysis.[1][2][3] A streamlined protein precipitation procedure for sample preparation is detailed, offering high throughput capabilities for clinical and pharmacokinetic studies. The method has been developed and validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6][7][8]

Introduction

Ranolazine is an anti-anginal agent approved for the treatment of chronic stable angina pectoris.[9][10] Its therapeutic effect is primarily mediated through the inhibition of the late inward sodium current in cardiac myocytes, which reduces intracellular calcium overload and myocardial oxygen consumption without significantly affecting heart rate or blood pressure.[11][12] Ranolazine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6 enzymes.[9][11][12][13][14] Given its extensive metabolism, the simultaneous quantification of Ranolazine and its major metabolites is crucial for comprehensive pharmacokinetic and drug-drug interaction studies.

This application note describes a highly selective and sensitive LC-MS/MS method for the simultaneous determination of Ranolazine and its three major metabolites: CVT-2514, CVT-2738, and CVT-4786 in human plasma. The use of a deuterated internal standard (IS), Ranolazine-d5, is a critical component of this method. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thereby compensating for matrix effects and variability in sample processing.[1][2][3][15][16]

Experimental

Materials and Reagents

-

Analytes and Internal Standard:

-

Ranolazine (Reference Standard)

-

CVT-2514 (Reference Standard)

-

CVT-2738 (Reference Standard)

-

CVT-4786 (Reference Standard)

-

Ranolazine-d5 (Internal Standard)[17]

-

-

Reagents:

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Ammonium Acetate (ACS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

-

Biological Matrix:

-

Drug-free human plasma (with K2EDTA as anticoagulant)

-

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.

-

HPLC System: Capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in the positive ion mode.

Chromatographic Conditions

The chromatographic separation is critical for resolving the analytes from endogenous plasma components and from each other.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation (e.g., 10-90% B over 5 minutes) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Rationale for Choices: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like Ranolazine and its metabolites. The use of ammonium acetate and formic acid in the mobile phase aids in protonation of the analytes for positive ion ESI and improves peak shape. A gradient elution ensures efficient separation of all compounds within a reasonable run time.

Mass Spectrometric Conditions

The mass spectrometer was operated in the Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ranolazine | 428.2 | 279.5 | 25 |

| CVT-2514 | To be determined | To be determined | To be determined |

| CVT-2738 | To be determined | To be determined | To be determined |

| CVT-4786 | To be determined | To be determined | To be determined |

| Ranolazine-d5 (IS) | 433.2 | 284.5 | 25 |

(Note: Specific MRM transitions for metabolites should be optimized based on infusion of individual standards.)

Rationale for Choices: ESI in positive mode is selected as Ranolazine and its metabolites contain basic nitrogen atoms that are readily protonated. MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interference from other compounds in the matrix. The collision energy is optimized for each transition to achieve the most stable and abundant fragment ion.

Detailed Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Ranolazine, CVT-2514, CVT-2738, CVT-4786, and Ranolazine-d5) in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curves and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Ranolazine-d5 primary stock solution with methanol to achieve the final working concentration.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (blank, calibration standard, QC, or unknown).

-

Internal Standard Spiking: Add 25 µL of the Ranolazine-d5 working solution (100 ng/mL) to each tube.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.

Diagrams

Experimental Workflow

Caption: Workflow for Ranolazine and Metabolite Quantification.

Ranolazine Metabolism

Caption: Major Metabolic Pathways of Ranolazine.

Method Validation

The developed method should be validated according to the FDA and ICH M10 guidelines.[4][5][8] Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analytes and IS.

-

Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used. The range should cover the expected concentrations in clinical samples.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal values, and the precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

-

Matrix Effect: Evaluated to ensure that the ionization of the analytes is not suppressed or enhanced by endogenous components in the plasma.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

-

Stability: The stability of the analytes in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Results and Discussion

A representative chromatogram should demonstrate the successful separation of Ranolazine, its metabolites, and the internal standard from endogenous plasma components. The method's linearity, accuracy, precision, and other validation parameters should be summarized in tables for clarity.

Table 1: Linearity of Calibration Curves

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Ranolazine | 1 - 2000 | > 0.99 |

| CVT-2514 | 1 - 500 | > 0.99 |

| CVT-2738 | 1 - 500 | > 0.99 |

| CVT-4786 | 2 - 500 | > 0.99 |

Table 2: Accuracy and Precision Data

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Ranolazine | LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 | |

| Mid | 100 | < 15 | < 15 | 85 - 115 | |

| High | 1500 | < 15 | < 15 | 85 - 115 | |

| Metabolites | ... | ... | ... | ... | ... |

(Data for metabolites should be similarly presented)

The use of Ranolazine-d5 as an internal standard is crucial for the robustness of this assay. Its stable isotope label ensures that it behaves almost identically to Ranolazine during extraction and ionization, effectively normalizing any variations and leading to highly reliable quantitative results.[1][3][15] This is particularly important when dealing with complex biological matrices like plasma, where matrix effects can be a significant source of error.

Conclusion

This application note provides a detailed protocol for a sensitive, selective, and high-throughput LC-MS/MS method for the simultaneous quantification of Ranolazine and its major metabolites in human plasma. The use of a deuterated internal standard, Ranolazine-d5, coupled with a simple protein precipitation sample preparation, ensures the method is robust and reliable for pharmacokinetic studies and therapeutic drug monitoring. The method is designed to meet the stringent requirements of regulatory bodies for bioanalytical method validation.

References

-

Ranolazine: A Contemporary Review. Journal of the American Heart Association. [Link]

-

Ranolazine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Clinical Pharmacokinetics of Ranolazine. ResearchGate. [Link]

-

Clinical pharmacokinetics of ranolazine. PubMed. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

-

Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link]

-

Pharmacology of Ranolazine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]

-

USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

-

Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]

-

Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma. PubMed. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration. [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. Scientific Research Publishing. [Link]

-

Ranolazine - Wikipedia. Wikipedia. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]

-

Ranexa - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

-

Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. Royal Society of Chemistry. [Link]

-

Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. Impactfactor. [Link]

-

Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. ResearchGate. [Link]

-

Ranolazine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

RANEXA (ranolazine) extended-release tablets. accessdata.fda.gov. [Link]

-

A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Impactfactor. [Link]

-

Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay. Journal of Chromatographic Science. [Link]

-

Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay. PubMed. [Link]

-

Ranolazine loaded solid lipid nanoparticles for oral delivery. Ukaaz Publications. [Link]

-

(PDF) Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. ResearchGate. [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. fda.gov [fda.gov]

- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 7. moh.gov.bw [moh.gov.bw]

- 8. fda.gov [fda.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 11. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Ranolazine - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. scispace.com [scispace.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Recovery of Desmethoxy Ranolazine-d5 via Protein Precipitation

Introduction: The Critical Role of Sample Preparation in Pharmacokinetic Analysis

In the realm of drug development and pharmacokinetic (PK) studies, the accurate quantification of drug molecules and their metabolites from biological matrices is paramount. Desmethoxy Ranolazine-d5, a deuterated analog of a ranolazine metabolite, serves as a crucial internal standard in bioanalytical assays.[1][2] The complexity of biological samples, such as plasma and serum, necessitates a robust sample preparation strategy to remove interfering macromolecules, primarily proteins.[3] Protein precipitation stands as a fundamental and widely adopted technique for this purpose, offering a balance of simplicity, speed, and efficiency.[4][5]

This comprehensive guide provides detailed application notes and optimized protocols for the recovery of Desmethoxy Ranolazine-d5 from biological matrices using various protein precipitation techniques. We will delve into the mechanistic underpinnings of each method, offering a rationale for experimental choices to empower researchers in developing and validating reliable bioanalytical methods.

Core Principles of Protein Precipitation for Small Molecule Recovery

Protein precipitation is a process that leverages the alteration of solvent conditions to reduce the solubility of proteins, causing them to aggregate and precipitate out of solution.[5] The primary goal in the context of small molecule analysis is to selectively remove proteins while ensuring maximum recovery of the analyte of interest, in this case, Desmethoxy Ranolazine-d5. The supernatant, containing the analyte, is then collected for downstream analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

The choice of precipitating agent is critical and depends on the physicochemical properties of the analyte and the nature of the biological matrix. The most common approaches involve the use of organic solvents, acids, or salts.[3][5]

Comparative Analysis of Protein Precipitation Agents

The selection of an appropriate protein precipitation agent is a critical step in method development. The following table summarizes the advantages and disadvantages of commonly used agents for the recovery of small molecules like Desmethoxy Ranolazine-d5.

| Precipitation Agent | Mechanism of Action | Advantages | Disadvantages | Typical Analyte Recovery |

| Acetonitrile (ACN) | Disrupts the protein hydration shell, leading to aggregation and precipitation.[4] | High protein removal efficiency (>96% at a 2:1 ratio)[7][8], compatible with LC-MS, good recovery for a wide range of analytes.[6] | Can cause co-precipitation of some analytes, potential for ion suppression in LC-MS.[7] | >80%[6] |

| Methanol (MeOH) | Similar to ACN, disrupts protein hydration.[3] | Less efficient at precipitating proteins compared to ACN, can lead to finer precipitates that are harder to pellet.[4] | May provide better recovery for highly polar analytes. | Variable, often lower than ACN. |

| Acetone | Organic solvent that disrupts the hydration shell around proteins, causing them to aggregate.[3] | Rapid precipitation, evaporates easily. Can be very effective, with the addition of salt facilitating >95% recovery.[9] | Can be less effective than ACN for certain matrices.[10] | Generally high, can be optimized. |

| Trichloroacetic Acid (TCA) | Reduces the pH to the protein's isoelectric point, causing loss of charge and precipitation.[3][11] | Highly efficient at protein removal (>92% at a 2:1 ratio)[7][8], can be beneficial for breaking strong protein-drug interactions. | Denatures proteins, can lead to low analyte recovery and high variability due to co-precipitation.[3][6] Not directly compatible with reversed-phase LC-MS without a neutralization or extraction step. | Can be lower and more variable. |

Experimental Protocols

The following protocols are designed to be starting points for the optimization of Desmethoxy Ranolazine-d5 recovery from plasma or serum. It is crucial to validate the chosen method for accuracy, precision, and recovery.

Protocol 1: Acetonitrile (ACN) Precipitation

This is often the method of choice due to its high efficiency and compatibility with LC-MS analysis.[6]

Materials:

-

Biological sample (e.g., plasma, serum) containing Desmethoxy Ranolazine-d5

-

Ice-cold Acetonitrile (ACN)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

-

Add 300 µL of ice-cold ACN to the sample (a 3:1 ratio of solvent to sample is a common starting point).[4]

-

Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

-

Incubate the mixture at 4°C for 10-20 minutes to facilitate complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing Desmethoxy Ranolazine-d5 and transfer it to a clean tube for direct injection into the LC-MS system or for further processing (e.g., evaporation and reconstitution).

Workflow Diagram: Acetonitrile Precipitation

Caption: Acetonitrile precipitation workflow for Desmethoxy Ranolazine-d5 recovery.

Protocol 2: Methanol (MeOH) Precipitation

While generally less efficient for protein removal than ACN, methanol may be advantageous for certain analytes.

Materials:

-

Biological sample (e.g., plasma, serum) containing Desmethoxy Ranolazine-d5

-

Ice-cold Methanol (MeOH)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

-

Add 300 µL of ice-cold MeOH to the sample.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Incubate the mixture at -20°C for 30 minutes to enhance precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for analysis.

Workflow Diagram: Methanol Precipitation

Caption: Methanol precipitation workflow for Desmethoxy Ranolazine-d5 recovery.

Protocol 3: Trichloroacetic Acid (TCA) Precipitation

TCA is a potent protein precipitating agent, but its acidity requires careful consideration for analyte stability and LC-MS compatibility.

Materials:

-

Biological sample (e.g., plasma, serum) containing Desmethoxy Ranolazine-d5

-

Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) solution

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Neutralizing agent (e.g., ammonium hydroxide) or liquid-liquid/solid-phase extraction materials.

Procedure:

-

Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

-

Add 200 µL of ice-cold 10% TCA solution (a 2:1 ratio of precipitant to plasma is effective)[7][8].

-

Vortex the mixture immediately and vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Crucial Step: The acidic supernatant must be neutralized or the analyte extracted before injection into a reversed-phase LC column to prevent damage and ensure proper chromatography.

Workflow Diagram: Trichloroacetic Acid Precipitation

Caption: Trichloroacetic acid precipitation workflow with a mandatory neutralization/extraction step.

Troubleshooting and Optimization

Low recovery of Desmethoxy Ranolazine-d5 can be a common issue. Here are some key areas for troubleshooting and optimization:

-

Low Analyte Recovery:

-

Co-precipitation: The analyte may be entrapped within the precipitated protein pellet. Try a different precipitating agent or adjust the solvent-to-sample ratio.[6]

-

Analyte Instability: Ensure the pH and temperature conditions are suitable for Desmethoxy Ranolazine-d5. Some compounds can degrade under harsh acidic conditions.[12]

-

Incomplete Precipitation: If proteins are not fully precipitated, the analyte may remain bound. Increase the volume of the precipitating agent or the incubation time.

-

Pellet Disturbance: Be careful not to disturb the protein pellet when collecting the supernatant.[13]

-

-

Optimizing Precipitation Efficiency:

-

Temperature: Performing precipitation at low temperatures (4°C or -20°C) generally improves protein removal and preserves analyte stability.[3]

-

Solvent Ratio: The ratio of precipitating solvent to the sample is a critical parameter. A 3:1 or 4:1 ratio is a good starting point for organic solvents.[4]

-

Ionic Strength: For acetone precipitation, the addition of a small amount of salt (e.g., 1-30 mM NaCl) can significantly enhance protein recovery.[9]

-

Conclusion: A Foundation for Robust Bioanalysis

Protein precipitation is a powerful and versatile technique for the preparation of biological samples for the analysis of Desmethoxy Ranolazine-d5. The choice of the optimal method will depend on the specific requirements of the assay, including the desired recovery, throughput, and compatibility with the analytical instrumentation. By understanding the underlying principles and systematically optimizing the protocol, researchers can develop reliable and reproducible methods for accurate pharmacokinetic and metabolic studies.

References

-

Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

- Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.

-

SCIEX. (2018). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. [Link]

- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.

-

Allumiqs. Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. [Link]

-

Phenomenex. Protein Precipitation Method. [Link]

-

Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. [Link]

-

Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

- Crowe, K. M., & O'Brien, K. (2014). Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity. Clinical Biochemistry, 47(12), 1153-1156.

-

LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

-

Bioquochem. (2021). Principals of various protein precipitation methods. [Link]

- Burgess, R. R. (2009). Protein precipitation techniques. Methods in Enzymology, 463, 331-342.

-

Welch Labs. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

-

Reddit. (2021). Possible reasons for low protein recovery in acetone precipitation. [Link]

-

MDPI. (2020). Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics. [Link]

-

Cytiva. Troubleshooting protein recovery issues. [Link]

-

PubChem. Desmethoxy Ranolazine. [Link]

- Khera, S., & Aronow, W. S. (2015). Antiarrhythmic properties of ranolazine: A review of the current evidence. International Journal of Cardiology, 187, 82-85.

- Hasenfuss, G., & Maier, L. S. (2008). Mechanism of action of the new anti-ischemia drug ranolazine. Clinical Research in Cardiology, 97(4), 222-226.

Sources

- 1. Desmethoxy Ranolazine | C23H31N3O3 | CID 13560751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 4. agilent.com [agilent.com]

- 5. Protein precipitation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]

- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. allumiqs.com [allumiqs.com]

- 10. Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioquochem.com [bioquochem.com]

- 12. welchlab.com [welchlab.com]

- 13. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Desmethoxy Ranolazine-d5 Solubility in Methanol

Welcome to the technical support center for Desmethoxy Ranolazine-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for dissolving Desmethoxy Ranolazine-d5 in methanol. Our goal is to equip you with the scientific rationale and step-by-step protocols to overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of Desmethoxy Ranolazine-d5.

Q1: Is Desmethoxy Ranolazine-d5 expected to be soluble in methanol?

A1: Yes, Desmethoxy Ranolazine-d5 is soluble in methanol.[1] The parent compound, Ranolazine, is also known to be soluble in methanol.[2][3] Given the structural similarities, this solubility is expected. However, the rate and extent of dissolution can be influenced by factors such as the purity of the compound, the specific batch, and the experimental conditions.

Q2: I'm having difficulty dissolving Desmethoxy Ranolazine-d5 in methanol. What are the likely reasons?